molecular formula C10H20Cl2N4O B3248970 (2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride CAS No. 1909288-42-1

(2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride

Cat. No. B3248970
CAS RN: 1909288-42-1
M. Wt: 283.20
InChI Key: CWXRGUQTLWWZAO-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride involves the inhibition of this compound. This compound is a serine/threonine phosphatase that plays a critical role in regulating cell growth, differentiation, and apoptosis. It is frequently downregulated in cancer cells, leading to uncontrolled cell growth and resistance to chemotherapy. By inhibiting this compound, this compound can promote cancer cell death and sensitize cancer cells to chemotherapy.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of this compound, leading to the activation of several downstream signaling pathways that promote cancer cell death. It also sensitizes cancer cells to chemotherapy, making them more susceptible to the cytotoxic effects of anticancer drugs. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride in lab experiments is its potent inhibitory effect on this compound. This makes it a useful tool for studying the role of this compound in cellular processes such as cell growth, differentiation, and apoptosis. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride in scientific research. One direction is the development of more potent and selective this compound inhibitors that can be used to target specific cancer types. Another direction is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance their efficacy. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, and future research could explore these applications further.

Scientific Research Applications

(2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride has been shown to have potential applications in scientific research, particularly in the field of cancer research. It is a potent inhibitor of protein phosphatase 2A (this compound), a tumor suppressor protein that is frequently downregulated in cancer cells. By inhibiting this compound, this compound can promote cancer cell death and sensitize cancer cells to chemotherapy.

properties

IUPAC Name

(2S)-2-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O.2ClH/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3;;/h5-8H,4,11H2,1-3H3,(H,13,15);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXRGUQTLWWZAO-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=NN1C(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NC1=CC=NN1C(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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